Ethyl 1-phenyl-1H-imidazole-5-carboxylate is a heterocyclic compound characterized by an imidazole ring substituted with a phenyl group and an ethyl ester group. Its chemical formula is and it has the CAS number 80304-52-5. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry and biology, where it serves as a building block for more complex heterocyclic compounds and is studied for its potential as an enzyme inhibitor and receptor ligand.
The synthesis of ethyl 1-phenyl-1H-imidazole-5-carboxylate can be achieved through various methods, with one common approach involving the cyclization of amido-nitriles in the presence of a nickel catalyst. This process is followed by proto-demetallation, tautomerization, and dehydrative cyclization. These steps are crucial for achieving high yields and purity of the final product.
Industrial production typically employs optimized reaction conditions to maximize yield. Techniques such as continuous flow reactors and advanced catalytic systems are utilized to enhance efficiency. The synthesis process may also involve the use of solvents and specific reagents tailored to improve reaction outcomes .
The molecular structure of ethyl 1-phenyl-1H-imidazole-5-carboxylate features an imidazole ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The compound's structure can be represented as follows:
Ethyl 1-phenyl-1H-imidazole-5-carboxylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or imidazole rings, employing reagents such as halogens or alkyl halides under various conditions .
The major products formed from these reactions include imidazole N-oxides, alcohols, aldehydes, and substituted imidazole derivatives. Understanding these reactions is crucial for developing synthetic pathways for related compounds .
The mechanism of action of ethyl 1-phenyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This property makes it valuable in pharmacological research, particularly in studies related to enzyme regulation and inhibition .
Ethyl 1-phenyl-1H-imidazole-5-carboxylate is typically a crystalline solid with good solubility in organic solvents. Its melting point and boiling point are essential parameters that influence its handling and application in various chemical processes.
The compound exhibits typical properties associated with esters and imidazoles, including reactivity towards nucleophiles and electrophiles due to the presence of functional groups. Its stability under standard laboratory conditions makes it suitable for various synthetic applications .
Ethyl 1-phenyl-1H-imidazole-5-carboxylate has diverse applications across several fields:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is utilized in studies of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Industry: It finds use in producing agrochemicals, dyes, and materials with specific electronic properties. Its role in drug development, particularly as a precursor for anesthetics like etomidate, highlights its significance in pharmaceutical chemistry .
Imidazole-based compounds represent a cornerstone of medicinal chemistry due to their diverse bioactivity profiles and structural versatility. Ethyl 1-phenyl-1H-imidazole-5-carboxylate (EPIC) exemplifies this importance, serving as a critical synthetic intermediate and pharmacophore in drug discovery. This heterocyclic scaffold combines hydrogen-bonding capability, aromatic character, and synthetic flexibility, enabling its application across therapeutic areas including antiviral, antifungal, and anti-inflammatory agents [7]. Its ester functionality provides a synthetic handle for derivatization, while the N1-phenyl substitution influences electronic distribution and target binding affinity. The compound's significance lies not only in its direct applications but also in its role as a progenitor to clinically valuable molecules through strategic functional group transformations.
EPIC belongs to the 1,5-disubstituted imidazole carboxylate ester family, characterized by:
Table 1: Structurally Related Medicinally Significant Imidazole Carboxylates
Compound | Molecular Formula | Molecular Weight | Key Structural Features | Therapeutic Area |
---|---|---|---|---|
Ethyl 1-phenyl-1H-imidazole-4-carboxylate [6] | C₁₂H₁₂N₂O₂ | 216.24 | Ester at C4, phenyl at N1 | Synthetic intermediate |
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate [3] | C₇H₁₁N₃O₂ | 169.18 | Amino group at C4, methyl at N1 | Nucleotide analog synthesis |
Ethyl 5-amino-1-phenyl-1H-imidazole-4-carboxylate [2] | C₁₂H₁₃N₃O₂ | 231.25 | Amino group at C5, phenyl at N1 | Antiviral agents |
1-Phenyl-1H-imidazole-4-carboxylic acid [5] | C₁₀H₈N₂O₂ | 188.18 | Carboxylic acid at C4, phenyl at N1 | Metal chelating scaffolds |
This structural class demonstrates remarkable target versatility due to:
The C5-carboxylate isomer (EPIC) exhibits superior hydrogen-bonding capacity compared to its C4-counterpart due to the proximal nitrogen atoms, enabling bidentate interactions with biological targets [5] [6]. This electronic configuration facilitates its role in metal coordination and enzyme inhibition.
EPIC serves as a linchpin intermediate in synthesizing therapeutically significant molecules through three key transformations:
"Compounds 7 and 8, containing a carbohydrazide moiety, have been shown to inhibit the LEDGF/p75-IN interaction [28,29,31]. Based on this information, we postulated that addition of a carbohydrazide motif... could significantly improve the properties of the parent scaffold"
Table 2: Synthetic Applications of EPIC in Medicinal Chemistry
Synthetic Route | Key Reagents/Conditions | Resulting Compound Class | Therapeutic Application |
---|---|---|---|
Hydrazinolysis | Hydrazine hydrate/ethanol/reflux | 1,5-Diaryl-1H-imidazole-4-carbohydrazides | HIV-1 IN-LEDGF/p75 inhibitors |
Saponification [5] | NaOH/water-ethanol mixture/RT | Imidazole-5-carboxylic acids | Antifungal agents, metal chelators |
Pd-catalyzed cross-coupling | Aryl halides/Pd(PPh₃)₄/K₂CO₃ | 1,4,5-Trisubstituted imidazoles | Kinase inhibitors |
Reductive amination | Aldehydes/NaBH₃CN/MeOH | N-Alkylated imidazole derivatives | Antiparasitic agents |
Notably, EPIC-derived carbohydrazides exhibit potent inhibition of the HIV-1 integrase-LEDGF/p75 protein-protein interaction (IC₅₀ < 10 μM), disrupting viral integration into host DNA—a mechanism distinct from classical INSTIs (integrase strand transfer inhibitors) . This represents a promising approach against resistant HIV strains.
The medicinal exploration of EPIC derivatives traces back to foundational work on nitrogen-containing heterocycles in the 19th century, particularly in anesthetic development:
"Diverse volatile liquids were termed ethers. In addition to sulphuric ether, so-called ethers included cyanide-releasing propionitrile and ethanolic solutions of chloroform and of the potent vasodilator ethyl nitrite" [3]
Table 3: Evolution of Key Structural Features in Anesthetic and Antifungal Imidazole Derivatives
Era | Anesthetic Developments | Antifungal Developments | Structural Connection to EPIC |
---|---|---|---|
Pre-1846 [3] | "Ethers" containing N-heterocyclic components | Not yet developed | Early recognition of bioactive N-heterocycles |
1940-1960 | Barbiturate-era anesthetics | 2-Substituted benzimidazoles | Exploration of bicyclic imidazole systems |
1970-1990 | Imidazole-based intravenous anesthetics | 1-Aryl-5-substituted imidazole antifungals | Direct structural homology to EPIC |
2000-Present | Target-specific CNS agents | Triazole/imidazole hybrid molecules | EPIC as precursor to advanced hybrids |
The compound's historical significance is further evidenced by its role in developing non-sedating analogs. While early imidazole-based anesthetics like etomidate caused adrenal suppression, structural refinements using carboxylate intermediates enabled the creation of safer agents. EPIC derivatives served as key intermediates in developing:
Modern applications continue this historical trajectory, with EPIC now enabling targeted protein-protein interaction inhibitors rather than broad-acting agents. For example, its derivatives disrupt HIV integrase multimerization without affecting catalytic activity—a testament to evolved molecular design .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0